molecular formula C27H24ClNO3 B13047309 (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate

(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate

Katalognummer: B13047309
Molekulargewicht: 445.9 g/mol
InChI-Schlüssel: BKWOKTUXCAVZGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is a complex organic compound that features a fluorenyl group, a chlorophenyl group, and a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate precursor. This can be achieved through the reaction of fluorenylmethanol with phosgene or a similar carbonylating agent to form the fluorenylmethyl chloroformate, which is then reacted with an amine to yield the carbamate.

The next step involves the introduction of the 2-chlorophenyl and 2-oxocyclohexyl groups. This can be done through a series of substitution and condensation reactions, often using reagents such as chlorobenzene and cyclohexanone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
  • (9H-Fluoren-9-yl)methyl (2-(benzylthio)ethyl)carbamate
  • (9H-Fluoren-9-yl)methyl (4-methoxybenzyl)carbamate

Uniqueness

(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorenyl group enhances its stability and reactivity, while the chlorophenyl and oxocyclohexyl groups contribute to its potential biological activities.

Eigenschaften

Molekularformel

C27H24ClNO3

Molekulargewicht

445.9 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate

InChI

InChI=1S/C27H24ClNO3/c28-24-14-6-5-13-23(24)27(16-8-7-15-25(27)30)29-26(31)32-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-14,22H,7-8,15-17H2,(H,29,31)

InChI-Schlüssel

BKWOKTUXCAVZGN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.